4H-1-Benzopyran-4-one, 7-(pentyloxy)-3-phenoxy-
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Overview
Description
4H-1-Benzopyran-4-one, 7-(pentyloxy)-3-phenoxy- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure includes a benzopyran core with pentyloxy and phenoxy substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-(pentyloxy)-3-phenoxy- typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.
Introduction of Pentyloxy and Phenoxy Groups: The pentyloxy and phenoxy groups can be introduced via nucleophilic substitution reactions. For example, the hydroxyl group on the benzopyran core can be reacted with pentyl bromide and phenol in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 7-(pentyloxy)-3-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace the pentyloxy or phenoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Potassium carbonate (K₂CO₃), sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
4H-1-Benzopyran-4-one, 7-(pentyloxy)-3-phenoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-(pentyloxy)-3-phenoxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to its antioxidant or anti-inflammatory effects. The compound’s structure allows it to interact with various biological macromolecules, such as proteins and nucleic acids, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound, lacking the pentyloxy and phenoxy substituents.
7-Hydroxy-3-phenoxy-4H-1-benzopyran-4-one: A similar compound with a hydroxy group instead of the pentyloxy group.
7-(Pentyloxy)-4H-1-benzopyran-4-one: A compound with only the pentyloxy substituent.
Uniqueness
4H-1-Benzopyran-4-one, 7-(pentyloxy)-3-phenoxy- is unique due to the presence of both pentyloxy and phenoxy groups, which may enhance its chemical stability, solubility, and biological activity compared to its analogs. These substituents can also influence the compound’s interaction with biological targets, potentially leading to distinct pharmacological profiles.
Properties
CAS No. |
137460-57-2 |
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Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
7-pentoxy-3-phenoxychromen-4-one |
InChI |
InChI=1S/C20H20O4/c1-2-3-7-12-22-16-10-11-17-18(13-16)23-14-19(20(17)21)24-15-8-5-4-6-9-15/h4-6,8-11,13-14H,2-3,7,12H2,1H3 |
InChI Key |
RKECIGYPFAKWIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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